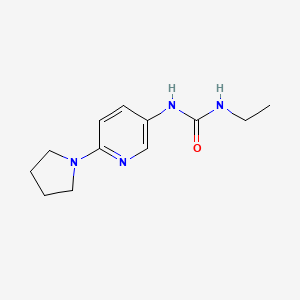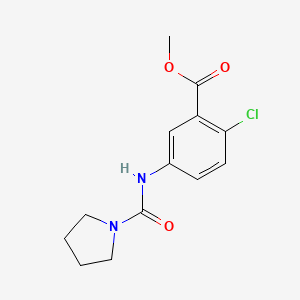
N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide, also known as PP-242, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It belongs to the class of compounds known as mTOR inhibitors, which target the mammalian target of rapamycin (mTOR) pathway.
Mecanismo De Acción
N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide inhibits the mTOR pathway by binding to the ATP-binding site of mTOR kinase. This leads to the inhibition of downstream signaling pathways, such as the PI3K/Akt pathway, which is involved in cell proliferation and survival. N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide has been shown to be a more potent inhibitor of mTOR than other mTOR inhibitors, such as rapamycin.
Biochemical and Physiological Effects
N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide is its high potency and specificity for mTOR inhibition. This makes it a valuable tool for studying the mTOR pathway and its role in cancer. However, N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide is a small molecule inhibitor, which means that it may have limited efficacy in vivo due to poor bioavailability and rapid metabolism. Additionally, N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide may have off-target effects that need to be carefully evaluated.
Direcciones Futuras
There are several future directions for research on N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide. One area of interest is the development of more potent and selective mTOR inhibitors that can overcome the limitations of current inhibitors. Another direction is the investigation of the role of mTOR inhibition in other diseases, such as neurodegenerative disorders and metabolic diseases. Finally, the use of N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide in combination with other therapies, such as immunotherapy, is an area of active research.
Métodos De Síntesis
N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of pyrazole and pyridine derivatives with morpholine and carboxylic acid. The final product is obtained after purification using column chromatography. The synthesis of N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide has been reported in several scientific journals, and the procedure is well-established.
Aplicaciones Científicas De Investigación
N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide has also been shown to enhance the efficacy of other anticancer agents, such as doxorubicin and cisplatin.
Propiedades
IUPAC Name |
N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c19-13(17-6-8-20-9-7-17)16-11-2-3-12(14-10-11)18-5-1-4-15-18/h1-5,10H,6-9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXMCAYCXQPOGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromo-2-methylphenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide](/img/structure/B7529518.png)
![1-methyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrazole-4-carboxamide](/img/structure/B7529538.png)



![5-bromo-N-[2-(2-methylcyclohexyl)oxyethyl]furan-2-carboxamide](/img/structure/B7529569.png)


![N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7529583.png)
![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7529586.png)



![1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea](/img/structure/B7529606.png)